

Application Note: Quantification of Cyanuric Acid in Urine Using Isotope Dilution Mass Spectrometry

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Introduction

Cyanuric acid is a chemical compound that has been detected in human urine, often as a result of exposure to melamine or its derivatives, or from the use of certain disinfectants.[1][2] Its quantification in urine is crucial for toxicological studies and for monitoring human exposure. This application note describes a sensitive and selective method for the quantification of cyanuric acid in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope-labeled internal standard, Cyanuric acid-13C3. The use of an isotopic internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Principle

The method is based on the principle of isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard, Cyanuric acid-¹³C₃, is added to the urine sample prior to sample preparation. The sample is then subjected to a cleanup procedure to remove interfering matrix components. The extract is analyzed by LC-MS/MS, monitoring specific precursor-to-product ion transitions for both the native cyanuric acid and the ¹³C₃-labeled internal standard. The ratio of the peak areas of the analyte to the internal standard is used to calculate the concentration of cyanuric acid in the sample, based on a calibration curve prepared in a similar matrix.

Application



This method is suitable for the determination of cyanuric acid in human urine samples for clinical research, toxicology studies, and exposure assessment.

I. Experimental Protocols Materials and Reagents

- Standards: Cyanuric acid (≥98% purity), Cyanuric acid-¹³C₃ (isotopic purity ≥99%)
- Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)
- Reagents: Formic acid (LC-MS grade), Ammonium formate, Ammonium hydroxide
- Solid-Phase Extraction (SPE) Cartridges: Mixed-mode anion exchange cartridges

Standard Solution Preparation

- Stock Solutions (1 mg/mL):
 - Accurately weigh and dissolve cyanuric acid and Cyanuric acid-¹³C₃ in a known volume of methanol or a mixture of acetonitrile and water to prepare individual stock solutions.
- Intermediate and Working Standard Solutions:
 - Prepare a series of working standard solutions by serial dilution of the stock solutions with a suitable solvent (e.g., acetonitrile/water). These solutions are used to spike the matrix for the calibration curve.
- Internal Standard Spiking Solution:
 - Prepare a working solution of Cyanuric acid-13C3 at an appropriate concentration to be spiked into all samples, calibrators, and quality control samples.

Sample Preparation

A common method for extracting cyanuric acid from urine involves solid-phase extraction (SPE).

Sample Pre-treatment:



- Thaw frozen urine samples at room temperature.
- Vortex the samples to ensure homogeneity.
- Centrifuge the samples to pellet any particulate matter.
- Solid-Phase Extraction (SPE):
 - Spike a known volume of the urine supernatant with the Cyanuric acid-¹³C₃ internal standard solution.
 - Condition a mixed-mode anion exchange SPE cartridge with methanol followed by water.
 - Load the spiked urine sample onto the SPE cartridge.
 - Wash the cartridge with water and then methanol to remove interfering substances.
 - Elute the cyanuric acid and the internal standard with a suitable solvent, such as a mixture
 of acetonitrile and ammonium hydroxide or formic acid in acetonitrile.[3]
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

- Liquid Chromatography (LC) Conditions:
 - Column: A hydrophilic interaction liquid chromatography (HILIC) column is commonly used for the separation of the polar cyanuric acid.
 - Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid) is typically employed.
 - Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
 - Injection Volume: 5-10 μL.
- Mass Spectrometry (MS) Conditions:



- o Ionization: Electrospray ionization (ESI) in negative ion mode is used for cyanuric acid.
- Scan Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
- MRM Transitions:
 - Cyanuric acid: m/z 128 → 42 (quantifier) and 128 → 85 (qualifier).[4]
 - Cyanuric acid-¹³C₃: m/z 131 → 43 (or other appropriate fragment ion).

II. Data PresentationQuantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of cyanuric acid in urine and other relevant matrices using LC-MS/MS with an isotope-labeled internal standard.

Table 1: LC-MS/MS Method Performance

Parameter	Reported Value	Matrix	Reference
Linearity Range	1.00 - 200 ng/mL	Human Urine	[1]
Limit of Detection (LOD)	0.60 ng/mL	Human Urine	[1]
Limit of Quantification (LOQ)	0.15 ng/mL	Human Urine	[5]
Recovery	100 - 104%	Human Urine	[1]
Precision (RSD)	2.8 - 10.5%	Human Urine	[1]

Table 2: MRM Transitions for Cyanuric Acid and its Isotope



Compound	Precursor Ion (m/z)	Product Ion (m/z)	Ionization Mode
Cyanuric Acid	128	42	Negative ESI
Cyanuric Acid (Qualifier)	128	85	Negative ESI
Cyanuric acid- ¹³ C ₃ ,	134	44	Negative ESI
Cyanuric acid- ¹³ C ₃ , ¹⁵ N ₃ (Qualifier)	134	89	Negative ESI

Note: The exact m/z for the ${}^{13}\text{C}_3$ -labeled internal standard may vary depending on the specific labeled positions.

III. Mandatory Visualizations Experimental Workflow Diagram

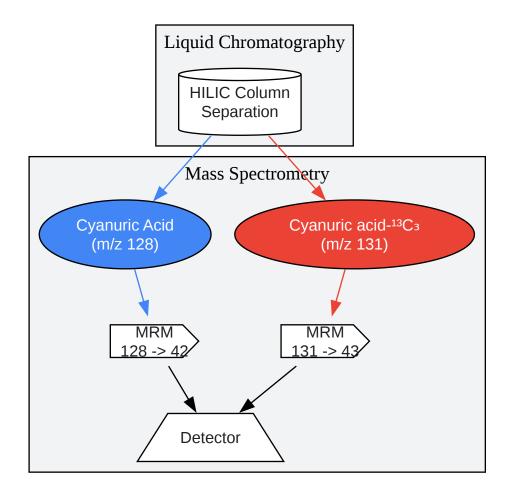


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Caption: Workflow for the quantification of cyanuric acid in urine.

Analyte and Internal Standard Relationship





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Caption: Analyte and internal standard detection by LC-MS/MS.

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